Cas no 85518-49-6 (ethyl 4-hydroxy-3-oxobutanoate)

Ethyl 4-hydroxy-3-oxobutanoate is a versatile ester compound with a molecular formula of C6H10O4. It features both hydroxyl and keto functional groups, making it a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals, fragrances, and fine chemicals. Its bifunctional reactivity allows for selective modifications, enabling applications in asymmetric synthesis and chiral building blocks. The compound exhibits good solubility in common organic solvents, facilitating its use in various reaction conditions. Its stability under controlled storage conditions ensures reliable performance in synthetic workflows. Ethyl 4-hydroxy-3-oxobutanoate is often employed in the preparation of heterocyclic compounds and as a precursor in the synthesis of bioactive molecules.
ethyl 4-hydroxy-3-oxobutanoate structure
85518-49-6 structure
Product Name:ethyl 4-hydroxy-3-oxobutanoate
CAS No:85518-49-6
MF:C6H10O4
MW:146.141202449799
MDL:MFCD19600199
CID:3403148
PubChem ID:13335342
Update Time:2025-10-22

ethyl 4-hydroxy-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • BUTANOIC ACID, 4-HYDROXY-3-OXO-, ETHYL ESTER
    • ethyl 4-hydroxy-3-oxobutanoate
    • ethyl 4-hydroxyacetoacetate
    • DB-119209
    • CS-0093884
    • D75487
    • 85518-49-6
    • NZJBBKAVCWXTPT-UHFFFAOYSA-N
    • AKOS013204450
    • 4-hydroxyacetoacetic ethyl ester
    • SCHEMBL3170955
    • 4-hydroxy-3-ketobutyric acid ethyl ester
    • SY267887
    • EN300-223049
    • MFCD19600199
    • MDL: MFCD19600199
    • Inchi: 1S/C6H10O4/c1-2-10-6(9)3-5(8)4-7/h7H,2-4H2,1H3
    • InChI Key: NZJBBKAVCWXTPT-UHFFFAOYSA-N
    • SMILES: O=C(CC(CO)=O)OCC

Computed Properties

  • Exact Mass: 146.05790880g/mol
  • Monoisotopic Mass: 146.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 63.6Ų

ethyl 4-hydroxy-3-oxobutanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM543055-100mg
Ethyl 4-hydroxy-3-oxobutanoate
85518-49-6 95%+
100mg
$215 2023-02-01
Chemenu
CM543055-250mg
Ethyl 4-hydroxy-3-oxobutanoate
85518-49-6 95%+
250mg
$369 2023-02-01
Chemenu
CM543055-1g
Ethyl 4-hydroxy-3-oxobutanoate
85518-49-6 95%+
1g
$738 2023-02-01
Chemenu
CM543055-5g
Ethyl 4-hydroxy-3-oxobutanoate
85518-49-6 95%+
5g
$2325 2023-02-01
Enamine
EN300-223049-0.05g
ethyl 4-hydroxy-3-oxobutanoate
85518-49-6
0.05g
$732.0 2023-09-16
Enamine
EN300-223049-0.1g
ethyl 4-hydroxy-3-oxobutanoate
85518-49-6
0.1g
$767.0 2023-09-16
Enamine
EN300-223049-0.25g
ethyl 4-hydroxy-3-oxobutanoate
85518-49-6
0.25g
$801.0 2023-09-16
Enamine
EN300-223049-0.5g
ethyl 4-hydroxy-3-oxobutanoate
85518-49-6
0.5g
$836.0 2023-09-16
Enamine
EN300-223049-1.0g
ethyl 4-hydroxy-3-oxobutanoate
85518-49-6
1.0g
$871.0 2023-07-07
Enamine
EN300-223049-2.5g
ethyl 4-hydroxy-3-oxobutanoate
85518-49-6
2.5g
$1707.0 2023-09-16

ethyl 4-hydroxy-3-oxobutanoate Production Method

Production Method 1

Reaction Conditions
Reference
1-Oxacephams
, European Patent Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 min, 0 °C; overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Reference
Enantioselective one-pot synthesis of 4H-chromene derivatives catalyzed by a chiral Ni(II) complex
Yu, Xuan; et al, RSC Advances, 2020, 10(72), 44437-44441

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, rt
Reference
Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties
Kong, Deyu; et al, Journal of Medicinal Chemistry, 2019, 62(6), 3088-3106

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Reference
6- And 14-Fluoro farnesyl diphosphate: mechanistic probes for the reaction catalyzed by aristolochene synthase
Miller, David J.; et al, Organic & Biomolecular Chemistry, 2009, 7(5), 962-975

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
Reference
Synthesis of diverse acyclic precursors to pyrroles for studies of prebiotic routes to tetrapyrrole macrocycles
Chandrashaker, Vanampally; et al, New Journal of Chemistry, 2016, 40(10), 8786-8808

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Reference
Total Synthesis of (±)-Leonuketal
Grant, Phillip S. ; et al, Organic Letters, 2020, 22(21), 8735-8740

ethyl 4-hydroxy-3-oxobutanoate Raw materials

ethyl 4-hydroxy-3-oxobutanoate Preparation Products

ethyl 4-hydroxy-3-oxobutanoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:85518-49-6)ethyl 4-hydroxy-3-oxobutanoate
Order Number:A901288
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:08
Price ($):305.0
Email:sales@amadischem.com

Additional information on ethyl 4-hydroxy-3-oxobutanoate

Ethyl 4-Hydroxy-3-Oxobutanoate: A Comprehensive Overview

Ethyl 4-hydroxy-3-oxobutanoate, also known by its CAS number 85518-49-6, is a compound of significant interest in various fields of chemistry and biology. This compound, with the molecular formula C₆H₁₀O₄, belongs to the class of organic acids and esters. Its structure consists of a four-carbon chain with a hydroxyl group at the fourth position and a ketone group at the third position, making it a unique member of the butanoate family.

The compound has garnered attention due to its potential applications in pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have highlighted its role in metabolic pathways and its ability to serve as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its use in the development of anti-inflammatory agents and as a precursor for more complex molecules with therapeutic potential.

One of the key aspects of ethyl 4-hydroxy-3-oxobutanoate is its stability under various conditions. Studies have shown that it exhibits good thermal stability, making it suitable for processes that require high temperatures. Additionally, its solubility properties have been investigated, revealing that it is soluble in common organic solvents but poorly soluble in water, which is a critical factor in its formulation and application.

Recent advancements in synthetic methodologies have made the production of ethyl 4-hydroxy-3-oxobutanoate more efficient. Traditional methods involved multi-step reactions with low yields, but modern techniques utilizing enzymatic catalysis and green chemistry principles have significantly improved both yield and purity. These innovations are expected to drive its industrial production and application across various sectors.

In terms of biological activity, ethyl 4-hydroxy-3-oxobutanoate has shown promise in plant protection applications. Research indicates that it can act as a growth regulator for crops, enhancing their resistance to environmental stressors such as drought and salinity. This property is particularly valuable in agriculture, where sustainable practices are increasingly sought after.

Furthermore, the compound has been studied for its role in microbial metabolism. Certain bacteria utilize ethyl 4-hydroxy-3-oxobutanoate as a carbon source, highlighting its importance in microbial ecosystems. This understanding could pave the way for biotechnological applications, such as biofermentation processes for producing high-value chemicals.

The environmental impact of ethyl 4-hydroxy-3 oxobutanoate has also been a focus of recent research. Studies suggest that it biodegrades efficiently under aerobic conditions, reducing concerns about its persistence in the environment. This characteristic aligns with global efforts to develop eco-friendly chemical products.

In conclusion, ethyl 4-hydroxy-3 oxobutanoate (CAS No: 85518 -49 -6) is a versatile compound with diverse applications across multiple industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable asset in modern chemistry and biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85518-49-6)ethyl 4-hydroxy-3-oxobutanoate
A901288
Purity:99%
Quantity:250mg
Price ($):305.0
Email